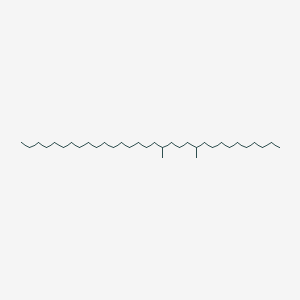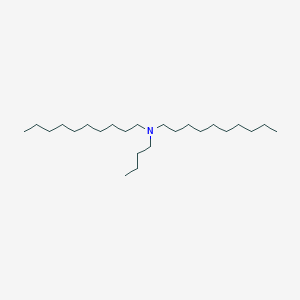![molecular formula C10H18N2 B14462182 (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine CAS No. 73509-03-2](/img/structure/B14462182.png)
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,3-Trimethylbicyclo[221]heptan-2-ylidene)hydrazine is a chemical compound with the molecular formula C10H18N2 It is a derivative of bicyclo[221]heptane, featuring a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine typically involves the reaction of 1,3,3-trimethylbicyclo[2.2.1]heptan-2-one with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solution . The mixture is stirred at elevated temperatures to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, ensuring proper handling and safety measures due to the reactive nature of hydrazine.
Chemical Reactions Analysis
Types of Reactions
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine involves its interaction with molecular targets such as enzymes. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity . This interaction is crucial for its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ol: A related compound with an alcohol functional group.
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one: Another similar compound with a ketone functional group.
3,3-Dimethylbicyclo[2.2.1]heptan-2-one: A compound with a similar bicyclic structure but different substituents.
Uniqueness
(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-ylidene)hydrazine is unique due to its hydrazine functional group, which imparts distinct reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
73509-03-2 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)hydrazine |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-4-5-10(3,6-7)8(9)12-11/h7H,4-6,11H2,1-3H3 |
InChI Key |
PAIGSTUXPRTCJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NN)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





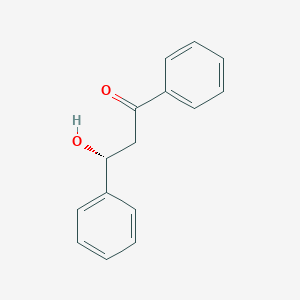
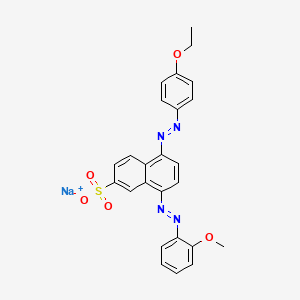
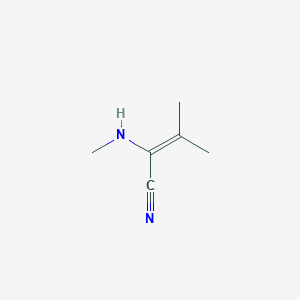
![6-Hydroxy-3-[2-(4-nitrophenyl)hydrazinylidene]-4-oxo-N-(pyridin-2-yl)cyclohexa-1,5-diene-1-carboxamide](/img/structure/B14462132.png)
![3-[4-(Tetradecyloxy)phenyl]prop-2-enoic acid](/img/structure/B14462137.png)
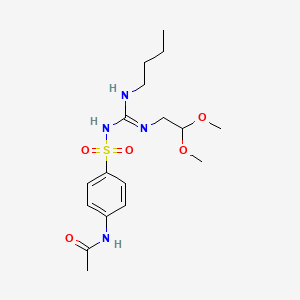
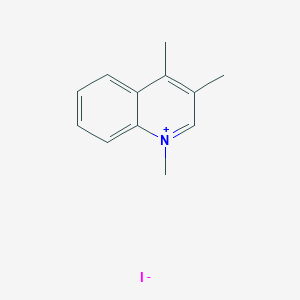
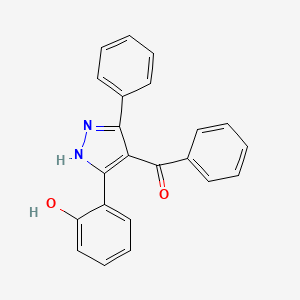
![(3Z)-N-(2-Chlorophenyl)-1-azabicyclo[2.2.2]octan-3-imine](/img/structure/B14462160.png)
